molecular formula C10H7BrClN B1439230 8-Bromo-2-chloro-4-methylquinoline CAS No. 1170873-12-7

8-Bromo-2-chloro-4-methylquinoline

Cat. No.: B1439230
CAS No.: 1170873-12-7
M. Wt: 256.52 g/mol
InChI Key: SEFBBWPHTXZFJK-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-4-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, a nitrogen-containing bicyclic compound

Scientific Research Applications

8-Bromo-2-chloro-4-methylquinoline has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 8-Bromo-2-chloro-4-methylquinoline is not provided, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Safety and Hazards

8-Bromo-2-chloro-4-methylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is toxic if swallowed and causes serious eye damage . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding dust formation .

Future Directions

Quinoline derivatives, such as 8-Bromo-2-chloro-4-methylquinoline, continue to be of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-4-methylquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-methylquinoline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 8-Bromo-4-chloro-2-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline
  • 4-Bromo-8-methoxy-2-methylquinoline
  • 8-Bromo-4-hydroxy-2-methylquinoline

Comparison: 8-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it suitable for specific applications .

Properties

IUPAC Name

8-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFBBWPHTXZFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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